molecular formula C27H34N2O4 B6482236 ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate CAS No. 539805-25-9

ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B6482236
CAS No.: 539805-25-9
M. Wt: 450.6 g/mol
InChI Key: DGABMSMRPULNRM-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C27H34N2O4 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.25185757 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H34N2O4
  • Molecular Weight : 450.6 g/mol
  • CAS Number : 539805-25-9

The compound features an indole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects. The presence of cyclopentylamino and hydroxypropoxy groups may influence its interaction with biological targets.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Receptor Modulation : The indole structure can interact with various receptors, including serotonin receptors, which are implicated in mood regulation and anxiety.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against RNA viruses.

Antiviral Activity

Research has indicated that derivatives of indole-3-carboxylic acid exhibit antiviral properties. In a comparative study, this compound was tested against various viral strains.

CompoundMCC (μM)MIC 50 (μM)Viral Strain
Ethyl Indole Derivative>300 (>100)>300 (>100)Vesicular stomatitis virus
Umifenovir37 (20)>7.5 (>4)Coxsackie B4 virus
Ribavirin>25010Respiratory syncytial virus

The results indicated that while the compound did not exhibit significant antiviral activity at the concentrations tested, it provided a basis for further investigations into its structural analogs .

Cytotoxicity Studies

Cytotoxicity assays were conducted to evaluate the safety profile of the compound:

CompoundCC50 (μg/ml)Remarks
Ethyl Indole Derivative20Moderate cytotoxicity observed
Umifenovir20Comparable cytotoxicity

Both compounds showed similar cytotoxic profiles, suggesting that modifications in the structure could enhance therapeutic indices without compromising safety .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral efficacy of indole derivatives, this compound was evaluated alongside established antiviral agents. Results showed that while it lacked direct antiviral activity against certain strains, it demonstrated significant potential when combined with other therapeutic agents.

Case Study 2: Enzyme Interaction

Another study investigated the interaction of this compound with glycine N-acyltransferase, an enzyme involved in detoxifying xenobiotics. The findings indicated that the compound could potentially modulate this enzyme's activity, leading to implications for drug metabolism and efficacy .

Properties

IUPAC Name

ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O4/c1-4-32-27(31)26-19(3)29(21-11-9-18(2)10-12-21)25-14-13-23(15-24(25)26)33-17-22(30)16-28-20-7-5-6-8-20/h9-15,20,22,28,30H,4-8,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGABMSMRPULNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC3CCCC3)O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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